

3-Chloro-2-methyl-6-nitrobenzoic acid CAS number 86315-08-4

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Compound of Interest

Compound Name: 3-Chloro-2-methyl-6-nitrobenzoic acid

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An In-depth Technical Guide to **3-Chloro-2-methyl-6-nitrobenzoic Acid** (CAS 86315-08-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by:
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Executive Summary and Statement of Scope

3-Chloro-2-methyl-6-nitrobenzoic acid (CAS No. 86315-08-4) is a substituted aromatic carboxylic acid. As a functionalized small molecule, it holds potential as a key intermediate or building block in the synthesis of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of direct experimental data for this specific compound.

This guide, therefore, adopts a predictive and comparative analytical approach. Leveraging established principles of organic chemistry and extensive data from structurally related isomers and precursors, this document provides a robust theoretical framework for researchers. It outlines proposed synthetic routes, detailed analytical characterization workflows, predicted spectroscopic signatures, and essential safety protocols. The methodologies described are designed to be self-validating, providing scientists with a practical and intellectually rigorous roadmap for synthesizing, identifying, and utilizing this compound in their research endeavors. All claims and protocols are grounded in authoritative data from analogous, well-characterized molecules.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of **3-Chloro-2-methyl-6-nitrobenzoic acid** is characterized by a benzoic acid core with three distinct substituents: a chloro group, a methyl group, and a nitro group. The relative positioning of these groups dictates the molecule's electronic properties, steric profile, and overall reactivity.

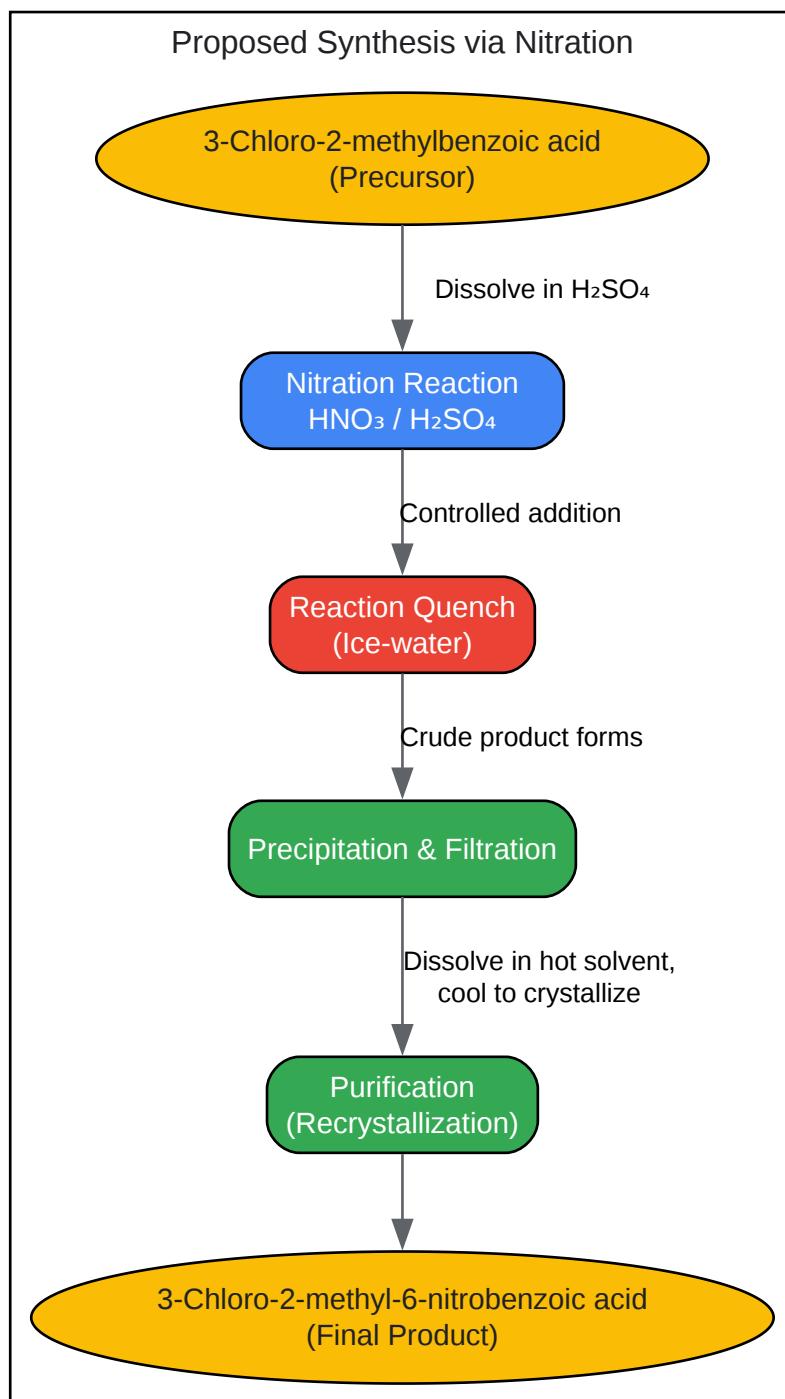
Table 1: Predicted Physicochemical Properties

Property	Predicted Value / Information	Rationale / Comparative Data Source
CAS Number	86315-08-4	Confirmed via supplier databases. [1]
Molecular Formula	<chem>C8H6ClNO4</chem>	Calculated from structure.
Molecular Weight	215.59 g/mol	Calculated from formula. [2]
IUPAC Name	3-chloro-2-methyl-6-nitrobenzoic acid	Standard chemical nomenclature.
Predicted LogP	~2.1 - 2.4	Based on XLogP3 values for structural isomers like 3-chloro-4-methyl-5-nitrobenzoic acid (2.1) [2] and 3-chloro-2-methylbenzoic acid (2.4). [3]
Predicted Melting Point	160-180 °C	Inferred from related compounds. For comparison, 2-chloro-5-nitrobenzoic acid melts at 165-168 °C. The exact value is highly dependent on crystal lattice energy.
Predicted Solubility	Low in water, soluble in organic solvents (e.g., Methanol, Dichloromethane, DMSO, Ethyl Acetate).	Typical for substituted benzoic acids. The hydrolysis of related esters often uses methanol as a solvent. [4]

Proposed Synthetic Route and Experimental Protocol

Direct synthesis procedures for **3-Chloro-2-methyl-6-nitrobenzoic acid** are not documented. However, a logical and robust synthetic strategy can be devised starting from the commercially available precursor, 3-chloro-2-methylbenzoic acid (CAS 7499-08-3). The proposed pathway involves a regioselective electrophilic aromatic substitution (nitration).

Synthetic Workflow Diagram



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Caption: Proposed synthesis of **3-Chloro-2-methyl-6-nitrobenzoic acid**.

Rationale for Regioselectivity

The regiochemical outcome of the nitration is directed by the existing substituents on the aromatic ring:

- -COOH (Carboxylic Acid): A meta-directing, deactivating group.
- -Cl (Chloro): An ortho, para-directing, deactivating group.
- -CH₃ (Methyl): An ortho, para-directing, activating group.

The directing effects combine to favor nitration at the C6 position. The C6 position is para to the activating methyl group and ortho to the chloro group. While the carboxylic acid directs meta (to C5), the activating influence of the methyl group is generally dominant, making the C6 position the most probable site of electrophilic attack.

Detailed Experimental Protocol

Objective: To synthesize **3-Chloro-2-methyl-6-nitrobenzoic acid** via nitration of 3-chloro-2-methylbenzoic acid.

Materials:

- 3-chloro-2-methylbenzoic acid (1.0 eq)
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid (>90%)
- Deionized Water
- Ice
- Ethanol (or other suitable recrystallization solvent)

Procedure:

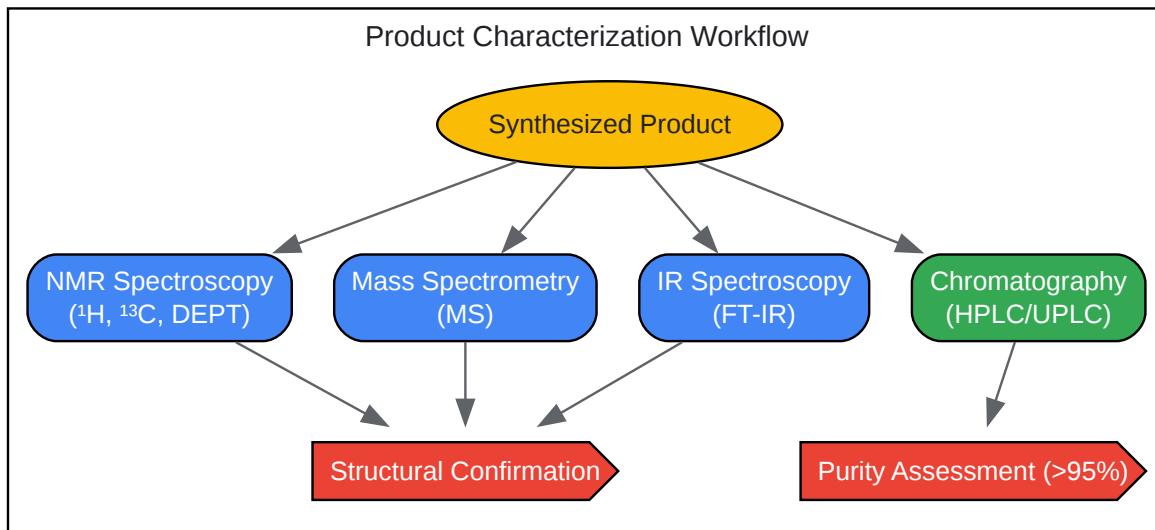
- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 5 mL per gram of starting material). Cool the flask in an ice-salt bath to 0-5 °C.

- Substrate Dissolution: Slowly and carefully add 3-chloro-2-methylbenzoic acid (1.0 eq) to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C. Stir until all solid has dissolved.
- Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid. Cool this mixture before use.
- Nitration: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature between 0 °C and 10 °C. Causality Note: Strict temperature control is critical to prevent over-nitration and the formation of unwanted side products.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water. This will quench the reaction and precipitate the crude product. Trustworthiness Note: Pouring the acid mixture into water is an essential safety step to manage the exothermic dilution process.
- Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.
- Purification: Dry the crude product. Perform recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the purified **3-Chloro-2-methyl-6-nitrobenzoic acid**.

Proposed Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach is required.

Analytical Workflow Diagram



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Caption: A multi-technique workflow for product characterization.

Predicted Spectroscopic Data

Direct experimental spectra for the target compound are unavailable. The following predictions are based on the analysis of its functional groups and data from close isomers.[3][5][6]

Table 2: Predicted Spectroscopic Signatures

Technique	Predicted Key Features	Rationale
¹ H NMR	<p>~10-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). ~7.5-8.0 ppm (doublet, 1H): Aromatic proton ortho to the nitro group. ~7.2-7.6 ppm (doublet, 1H): Aromatic proton ortho to the chloro group. ~2.4-2.6 ppm (singlet, 3H): Methyl protons (-CH₃).</p>	Chemical shifts are influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methyl group. The two aromatic protons would be a doublet system. Data from 2-Methyl-6-nitrobenzoic acid shows aromatic protons at 7.6-8.0 ppm and a methyl singlet at 2.4 ppm.[6]
¹³ C NMR	<p>~165-170 ppm: Carboxylic acid carbon (-COOH). ~120-150 ppm: Six distinct aromatic carbons. The carbon bearing the nitro group will be significantly downfield. ~15-20 ppm: Methyl carbon (-CH₃).</p>	The number of signals will confirm the substitution pattern.
FT-IR	<p>~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.</p> <p>~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1520-1560 cm⁻¹ (strong): Asymmetric NO₂ stretch. ~1340-1380 cm⁻¹ (strong): Symmetric NO₂ stretch.</p>	These are characteristic absorption bands for the key functional groups present in the molecule.[6]
Mass Spec (EI)	<p>m/z ~215/217: Molecular ion peak [M]⁺ showing the characteristic ~3:1 isotopic pattern for one chlorine atom.</p> <p>m/z ~198/200: Fragment corresponding to the loss of -OH.</p> <p>m/z ~170/172: Fragment</p>	Mass spectrometry will confirm the molecular weight and the presence of chlorine.

corresponding to the loss of -
COOH.

Safety, Handling, and Reactivity

Hazard Assessment

While no specific Safety Data Sheet (SDS) exists for **3-Chloro-2-methyl-6-nitrobenzoic acid**, a reliable hazard profile can be constructed from the GHS classifications of its close structural isomers.

Table 3: Consolidated Hazard Information from Analogs

Hazard Statement	Description	Common to Analogs
H315	Causes skin irritation.	Yes[3][7]
H317	May cause an allergic skin reaction.	Yes
H319	Causes serious eye irritation.	Yes[3][7]
H335	May cause respiratory irritation.	Yes[3]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
- Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[8]
- Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, use an N95-rated dust mask or a respirator.

Stability and Storage

The compound is expected to be a stable solid under standard ambient conditions.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

Predicted Reactivity

- Carboxylic Acid: The -COOH group can undergo standard reactions such as esterification (with alcohols under acidic catalysis), conversion to an acid chloride (using thionyl chloride), and amide formation.
- Nitro Group: The -NO₂ group is a versatile functional handle. It can be reduced to an amine (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂/HCl), opening pathways to a wide range of further derivatization.

Potential Applications in Research and Development

As a multifunctional building block, **3-Chloro-2-methyl-6-nitrobenzoic acid** is a valuable intermediate for synthetic chemists. The orthogonal reactivity of its functional groups allows for selective, stepwise modification.

- Medicinal Chemistry: The corresponding aniline (obtained after nitro reduction) is a 2,3,6-trisubstituted aniline scaffold. Such scaffolds are prevalent in kinase inhibitors and other biologically active molecules.
- Agrochemicals: Substituted nitrobenzoic acids are precursors to various herbicides and fungicides. For example, 2-methyl-6-nitrobenzoic acid is an intermediate for the fungicide metrafenone.[10]
- Materials Science: It can serve as a monomer or functionalizing agent for polymers and dyes.

Conclusion

This technical guide provides a comprehensive, predictive framework for understanding **3-Chloro-2-methyl-6-nitrobenzoic acid**. While direct experimental data remains elusive, the analysis of its structure and comparison with well-documented analogs allows for the confident proposal of synthetic routes, characterization methods, and safety protocols. The presented workflows are designed to be robust and logical, providing researchers with the necessary

foundation to synthesize, validate, and utilize this compound in their scientific pursuits. All proposed methodologies should be validated experimentally in a controlled laboratory setting.

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